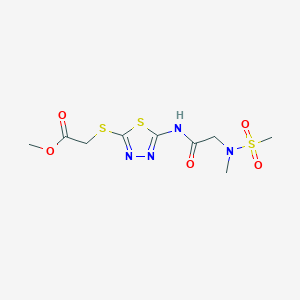
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide, commonly known as MMBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMBS is a sulfonamide compound that is structurally similar to the well-known drug, Acetazolamide.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Supramolecular Assembly
A study by Dey et al. (2015) on nimesulide derivatives, which are structurally related to the compound , highlights the significance of structural studies using X-ray powder diffraction. These studies offer insights into the supramolecular assembly and intermolecular interactions of such compounds. The research demonstrates how modifications in the chemical structure can impact the formation of two-dimensional and three-dimensional frameworks through hydrogen bonding and π-interactions. This structural information is vital for understanding the compound's potential applications in materials science and drug design (Dey et al., 2015).
Quantum Chemical Calculations
Quantum chemical calculations have been applied to derivatives of the compound for predicting molecular properties such as optimized states and energy levels. Xue et al. (2022) utilized theoretical calculations to determine the free energy and molecular orbitals involved in spectrum formation of methanesulfonamide compounds. These calculations are essential for understanding the electronic structure and reactivity, which can inform the design of new materials with desired properties (Xue et al., 2022).
Organocatalysis in Synthesis
The application of prolyl and 4-substituted prolyl sulfonamides, as studied by Bellis et al. (2005), in asymmetric aldol reactions demonstrates the potential of sulfonamide derivatives in organocatalysis. These compounds have shown to improve the enantiomeric excess of aldol products and can be used in lower amounts due to their enhanced solubility in organic solvents. Such findings highlight the utility of sulfonamide derivatives in synthetic organic chemistry, enabling more efficient and selective synthesis of complex molecules (Bellis et al., 2005).
Synthesis and Green Chemistry
Research by Gilbile et al. (2017) on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound, emphasizes the importance of green chemistry principles in chemical synthesis. The modified synthesis approach not only simplifies the production process but also enhances its environmental friendliness by reducing waste. Such studies underscore the relevance of sulfonamide derivatives in developing sustainable chemical processes (Gilbile et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-12-5-4-6-13(9-12)10-20(17,18)15-11-14(2,16)7-8-19-3/h4-6,9,15-16H,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYSDMFMFGFNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(m-tolyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)
![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2798329.png)



![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)
![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)
![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)


![1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2798348.png)